5-Bromo-1-methyl-1h-indole chemical properties
5-Bromo-1-methyl-1h-indole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-1-methyl-1H-indole
This guide provides a comprehensive technical overview of 5-Bromo-1-methyl-1H-indole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, core reactivity, and applications, with a focus on the mechanistic reasoning behind its utility in modern synthetic chemistry.
Chapter 1: Core Physicochemical Properties
5-Bromo-1-methyl-1H-indole is a halogenated indole derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Its physical and chemical characteristics are foundational to its application in research and development. The compound typically appears as a white to light-yellow crystalline solid and is soluble in common organic solvents such as ethanol, ether, and dichloromethane.[1]
Key physicochemical data are summarized below:
| Property | Value | Reference(s) |
| CAS Number | 10075-52-2 | [2][3] |
| Molecular Formula | C₉H₈BrN | [1][3] |
| Molecular Weight | 210.07 g/mol | [3] |
| Appearance | White to light yellow solid | [1][2] |
| Melting Point | 39-43 °C | [2] |
| Boiling Point | 300.9 °C (Predicted) | [1][2] |
| Solubility | Soluble in ethanol, ether, dichloromethane | [1] |
| Storage | Sealed in a dry, room-temperature environment | [2] |
Chapter 2: Synthesis and Spectroscopic Characterization
The strategic placement of the methyl group on the indole nitrogen (N1) prevents interference from the N-H proton in subsequent reactions, making 5-Bromo-1-methyl-1H-indole a preferred starting material over its unmethylated counterpart, 5-bromoindole.
Synthetic Protocol: N-Methylation of 5-Bromoindole
The most common synthesis involves the direct methylation of 5-bromo-1H-indole. The following protocol is a reliable method for its preparation.[2]
Causality Behind Experimental Choices:
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Base (Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base. It is ideal for deprotonating the indole N-H proton to form the corresponding sodium salt. This step is crucial as it activates the nitrogen, making it a potent nucleophile.
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Solvent (DMF): Dimethylformamide is a polar aprotic solvent, which is excellent for dissolving the indole substrate and the resulting salt. Its high boiling point allows for a range of reaction temperatures, and it effectively solvates cations, leaving the anionic indole nitrogen highly reactive.
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Electrophile (Iodomethane, CH₃I): Iodomethane is a highly effective methylating agent. The carbon-iodine bond is weak, and iodide is an excellent leaving group, facilitating a rapid Sₙ2 reaction with the indole anion.
Step-by-Step Methodology: [2]
-
Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous DMF in a flask cooled to 0 °C under an inert atmosphere (e.g., Argon).
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Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
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Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indole will be observed.
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Slowly add iodomethane (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for approximately 10-15 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding ice water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., 10% ethyl acetate/hexane) to yield 5-Bromo-1-methyl-1H-indole.
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the R group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
The Buchwald-Hartwig amination is the palladium-catalyzed formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. [4]This reaction is paramount for drug discovery, as the aryl amine motif is present in countless pharmaceuticals. Coupling amines with electron-rich heteroaryl halides like bromoindoles can be challenging but is achievable with modern catalyst systems. [5][6] Catalyst System Considerations:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.
-
Ligand: Bulky, electron-rich phosphine ligands are critical. Ligands like XPhos or other biaryl phosphines are often required to facilitate the reductive elimination step, which can be difficult with electron-rich indoles. [5][7]* Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary to deprotonate the amine and facilitate its entry into the catalytic cycle. [5][7]
Chapter 4: Applications in Research and Drug Discovery
5-Bromo-1-methyl-1H-indole is not an end product but a crucial starting point for building molecular diversity. Its utility is demonstrated in its application as an intermediate for synthesizing biologically active compounds.
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Pharmaceutical Intermediates: The indole nucleus is a core structure in many biologically active molecules. 5-Bromo-1-methyl-1H-indole is a key intermediate in the synthesis of compounds targeting a range of diseases.
-
GSK-3 Inhibitors: It is used in the synthesis of potential inhibitors of Glycogen synthase kinase 3 (GSK-3). GSK-3 is a key enzyme in cellular signaling, and its dysregulation is implicated in conditions like neurodegenerative diseases and metabolic disorders.
-
Oncology Research: The ability to easily functionalize the C5 position allows for the creation of libraries of novel indole derivatives. These can be screened for activity against various cancer-related targets, such as protein kinases and tubulin. [8]
Chapter 5: Safety and Handling
As an active chemical reagent, 5-Bromo-1-methyl-1H-indole requires careful handling to minimize risk. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Danger | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | H315: Causes skin irritation | |
| Serious Eye Damage | GHS05 | H318: Causes serious eye damage | |
| STOT SE 3 | GHS07 | H335: May cause respiratory irritation | |
| Data sourced from GHS classifications. | |||
| [3] | |||
| Recommended Handling Procedures: |
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [9]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields. [1][9]* Handling: Avoid contact with skin, eyes, and respiratory tract. [1]Do not breathe dust. [1]* Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials. [2][10]
Conclusion
5-Bromo-1-methyl-1H-indole is a high-value synthetic intermediate whose importance is derived from the strategic placement of its bromo and N-methyl functionalities. The N-methyl group provides stability and predictability in reactions, while the C5-bromo group offers a reactive site for powerful C-C and C-N bond-forming cross-coupling reactions. For researchers in medicinal chemistry and materials science, this compound represents a reliable and versatile building block for the efficient construction of complex molecular architectures with significant therapeutic and technological potential.
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Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Available at: [Link]
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The Expanding Applications of Indole Derivatives: Focus on 5-Bromoindole. (2025). Available at: [Link]
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Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (n.d.). Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.). Available at: [Link]
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (n.d.). Available at: [Link]
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